molecular formula C8H7ClN2 B3219679 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1190319-76-6

3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3219679
CAS No.: 1190319-76-6
M. Wt: 166.61 g/mol
InChI Key: SRTKITHZGUAEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190319-76-6) is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a chloro-methyl substituted azaindole structure, which serves as a critical synthetic intermediate for the development of biologically active molecules. The pyrrolo[3,2-c]pyridine core is a privileged structure in kinase inhibitor research. Specifically, this scaffold has been successfully employed in the structure-based design of potent and selective inhibitors of protein kinases such as MPS1 (TTK), a crucial component of the spindle assembly checkpoint and a target of interest in oncology . The chloro and methyl substituents at the 3- and 4- positions provide strategic handles for further synthetic elaboration via cross-coupling and substitution reactions, allowing researchers to optimize potency, selectivity, and pharmacokinetic properties . Beyond oncology, derivatives of this and related pyrrolopyridine scaffolds demonstrate a broad spectrum of pharmacological activities, underscoring its research utility. These activities include antimicrobial properties, with some pyrrolo[3,2-c]pyridine derivatives showing moderate to good activity against Gram-positive bacteria . The structural motif is also found in compounds investigated for antidiabetic, analgesic, and anti-inflammatory applications, making it a valuable template for probing diverse biological pathways . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, utilizing personal protective equipment and referencing the associated safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTKITHZGUAEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Methyl 1h Pyrrolo 3,2 C Pyridine

Retrosynthetic Analysis of 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine

A retrosynthetic analysis of this compound suggests several strategic disconnections. The most logical approach involves late-stage functionalization of a pre-formed pyrrolopyridine core.

C-Cl Bond Disconnection: The chloro group at the 3-position of the electron-rich pyrrole (B145914) ring can be retrosynthetically disconnected via an electrophilic substitution reaction. This points to 4-methyl-1H-pyrrolo[3,2-c]pyridine as the immediate precursor. The reactivity of the pyrrole ring generally favors substitution at the C3 position (alpha to the ring-junction nitrogen), making this a feasible forward reaction.

Pyrrole Ring Disconnection: The core 4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold can be disconnected using strategies analogous to classical indole (B1671886) syntheses. A common approach is the Bartoli or Leimgruber-Batcho indole synthesis. This disconnection breaks the C2-C3 and the N1-C7a bonds, leading back to a suitably functionalized pyridine (B92270) derivative, such as a 4-amino-3-methylpyridine bearing a two-carbon side chain at the 5-position, or more practically, a 4-nitro-3-methylpyridine derivative. A well-established pathway proceeds through a vinylogous intermediate derived from a nitropyridine. This leads to a precursor like (E)-N,N-dimethyl-2-(3-methyl-4-nitropyridin-2-yl)ethen-1-amine , which can be formed from 2,3-dimethyl-4-nitropyridine .

This analysis suggests a forward synthesis commencing with a substituted pyridine, followed by the construction of the pyrrole ring, and concluding with a regioselective chlorination step.

De Novo Synthesis Strategies for the 1H-Pyrrolo[3,2-c]pyridine Core

The construction of the fundamental 1H-pyrrolo[3,2-c]pyridine bicyclic system can be achieved through several powerful synthetic methods. These strategies focus on efficiently assembling the fused pyrrole and pyridine rings from simpler acyclic or monocyclic precursors.

Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis for constructing C-C and C-N bonds, and they have been effectively applied to the synthesis of pyrrolopyridine scaffolds.

One common strategy involves an intramolecular Sonogashira coupling. For instance, a 2-aminopyridine (B139424) bearing a terminal alkyne can undergo cyclization to form the pyrrole ring. A more prevalent intermolecular approach involves coupling reactions to build the necessary precursors for a subsequent cyclization. The Suzuki-Miyaura coupling is frequently employed to attach aryl or vinyl groups to a pyridine or pyrrole ring, which can then be elaborated into the final bicyclic system. nih.govsemanticscholar.org For example, a halogenated pyridine can be coupled with a protected pyrroleboronic acid, or vice-versa. Another powerful method is the Buchwald-Hartwig amination for forming key C-N bonds in the final steps of a synthesis. nih.gov

Reaction Type Catalyst/Ligand Reactants Key Bond Formed Reference
Suzuki-MiyauraPd(PPh₃)₄6-Bromo-1H-pyrrolo[3,2-c]pyridine + Arylboronic AcidC-C (Aryl-Pyridine) nih.gov
SonogashiraPdCl₂(PPh₃)₂, CuIHalogenated Pyridine + Terminal AlkyneC-C (Alkynyl-Pyridine) nih.gov
Buchwald-HartwigPd₂(dba)₃ / RuPhos4-Chloro-1H-pyrrolo[2,3-b]pyridine + AmineC-N (Amino-Pyridine) nih.gov

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Intramolecular cyclization is the most direct method for forming the pyrrole ring onto an existing pyridine core. A highly effective method is the reductive cyclization of a nitro group, which is a key step in the Leimgruber-Batcho and Bartoli indole syntheses adapted for azaindoles.

In a prominent example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine starts from 2-bromo-5-methylpyridine. nih.govsemanticscholar.org The pyridine is first oxidized to the N-oxide, followed by nitration at the 4-position. The resulting 2-bromo-5-methyl-4-nitropyridine (B1282703) 1-oxide is then reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. This key intermediate undergoes a reductive cyclization using iron powder in acetic acid, which simultaneously reduces the nitro group and the N-oxide, facilitating the cyclization and aromatization to yield the 1H-pyrrolo[3,2-c]pyridine core. nih.govsemanticscholar.org

Cyclization Type Key Reagent(s) Precursor Mechanism Reference
Reductive CyclizationFe / Acetic AcidEnamine from 4-NitropyridineNitro/N-oxide reduction, cyclization, aromatization nih.govsemanticscholar.org
Fischer Indole SynthesisAcid CatalystPyridylhydrazine + Ketone/AldehydeCondensation, -sigmatropic rearrangementN/A
Madelung SynthesisStrong BaseN-(Pyridyl)acetamideIntramolecular condensationN/A

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Multi-component reactions (MCRs) offer a highly efficient route to complex heterocyclic scaffolds by combining three or more reactants in a single synthetic operation. While less common for the parent 1H-pyrrolo[3,2-c]pyridine, MCRs have been developed for synthesizing highly substituted derivatives, particularly pyrrolo[3,2-c]pyridin-4-ones. These reactions capitalize on the formation of several bonds in one pot, leading to a rapid increase in molecular complexity from simple and readily available starting materials. Such strategies often involve domino Knoevenagel condensation, Michael addition, and cyclization sequences.

Targeted Synthesis of this compound

While no specific synthesis for this compound is extensively detailed in the literature, a plausible and effective route can be designed based on the established methodologies for related isomers and the principles of heterocyclic chemistry. The proposed synthesis involves the initial construction of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core, followed by a regioselective chlorination.

Proposed Synthetic Route:

Nitration of 3-methylpyridine (B133936): The synthesis would commence with the N-oxidation of 3-methylpyridine followed by nitration to install a nitro group at the 4-position, yielding 3-methyl-4-nitropyridine-N-oxide.

Activation and Enamine Formation: The methyl group at the 2-position (activated by the N-oxide and nitro group) is then condensed with DMF-DMA to form the crucial enamine intermediate.

Reductive Cyclization: The enamine intermediate is subjected to reductive cyclization, for example using iron in acetic acid or catalytic hydrogenation, to construct the pyrrole ring, affording 4-methyl-1H-pyrrolo[3,2-c]pyridine .

Chlorination: The final step is the regioselective chlorination of the 4-methyl-1H-pyrrolo[3,2-c]pyridine core at the C3 position using an electrophilic chlorinating agent.

The introduction of substituents onto the pyrrolopyridine scaffold can be achieved either by carrying them through the synthesis from functionalized starting materials or by late-stage functionalization of the pre-formed heterocycle.

Methylation: For the target molecule, the 4-methyl group is most strategically incorporated from the beginning of the synthesis. Starting with a 3-methylpyridine derivative ensures the correct placement of the methyl group on the pyridine portion of the final molecule. Late-stage C-H methylation on the bicyclic core is challenging and would likely suffer from a lack of regioselectivity, making the incorporation of the methyl group from the starting material the superior strategy. The synthesis of 6-methyl substituted analogs from 5-methylpyridine precursors serves as a strong precedent for this approach. nih.govsemanticscholar.org

Halogenation: In contrast, the chloro group at the 3-position is ideally introduced in the final step. The pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system is electron-rich and highly susceptible to electrophilic aromatic substitution. The C3 position is the most electronically activated site for such a reaction. Therefore, direct chlorination of the 4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate provides a clean and efficient route to the target compound.

Halogenating Agent Typical Conditions Selectivity
N-Chlorosuccinimide (NCS)DMF or CH₂Cl₂, Room TempHigh for C3 position
Sulfuryl Chloride (SO₂Cl₂)Dioxane or CH₂Cl₂, 0 °C to RTHigh for C3 position
Chlorine (Cl₂)Acetic Acid or CCl₄Can lead to over-halogenation

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This late-stage chlorination strategy avoids carrying a reactive chloro-substituted intermediate through multiple steps and leverages the inherent reactivity of the pyrrolopyridine nucleus to achieve the desired substitution pattern efficiently.

Regioselective Functionalization Approaches

The reactivity of the 1H-pyrrolo[3,2-c]pyridine ring system is dictated by the distinct electronic characteristics of its constituent pyrrole and pyridine rings. The pyrrole moiety is electron-rich, making it susceptible to electrophilic attack, whereas the pyridine ring is electron-deficient and thus more reactive towards nucleophiles. aklectures.comquimicaorganica.org This inherent dichotomy governs the regioselectivity of functionalization reactions.

Electrophilic aromatic substitution on the pyrrole ring is strongly favored at the C2-position (alpha to the pyrrole nitrogen). pearson.comyoutube.com This preference is due to the superior resonance stabilization of the carbocation intermediate formed upon electrophilic attack at C2, which can be delocalized over three atoms, including the nitrogen. In contrast, attack at the C3-position results in a less stable intermediate with only two resonance structures. aklectures.comyoutube.com For this compound, the C2 position is unsubstituted and represents the most probable site for reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Conversely, the pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions are forced under harsh conditions, substitution typically occurs at the C7 position (meta to the pyridine nitrogen) to avoid the formation of a destabilized intermediate where the positive charge resides on the electronegative nitrogen atom. quimicaorganica.org Nucleophilic attack is favored at the positions ortho and para to the pyridine nitrogen (C4 and C6). youtube.com

Derivatization and Chemical Transformations of this compound

The presence of three distinct functional handles—the chloro group, the methyl group, and the pyrrole N-H—in addition to the reactive positions on the heterocyclic core, allows for a wide range of chemical modifications.

The chlorine atom at the C3 position of the pyridine ring is a versatile site for modification, primarily through transition metal-catalyzed cross-coupling reactions. Although direct nucleophilic aromatic substitution (SNAr) at the C3 position of a pyridine ring is generally less facile than at the C2 or C4 positions, it can be achieved with potent nucleophiles. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been effectively employed to functionalize the pyridine moiety of the pyrrolo[3,2-c]pyridine scaffold. In a notable study, a series of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives were synthesized from a 6-bromo precursor via a Suzuki coupling with various substituted phenylboronic acids. nih.govsemanticscholar.org This methodology is directly applicable to the C3-chloro analogue. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base like K₂CO₃, and a solvent system like 1,4-dioxane (B91453) and water, often with microwave irradiation to facilitate the reaction. nih.gov

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63
2o-Tolylboronic acid6-(o-Tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine65
32-Methoxyphenylboronic acid6-(2-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76
43-Methoxyphenylboronic acid6-(3-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine61
54-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine51
6Naphthalen-2-ylboronic acid6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine52
7Pyridin-3-ylboronic acid6-(Pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55

Table 1: Examples of Suzuki cross-coupling reactions on a 6-bromo-1H-pyrrolo[3,2-c]pyridine scaffold to produce various 6-aryl derivatives. Data sourced from Wang, C., et al. (2024). nih.gov

Other cross-coupling reactions, including those catalyzed by iron with Grignard reagents, have also proven effective for similar heterocyclic systems, suggesting a broad scope of potential transformations at the C3-chloro position. researchgate.net

As discussed under regioselectivity, the most common functional group interconversion on the pyrrole moiety involves electrophilic substitution at the C2 position. pearson.com This allows for the introduction of various functional groups that can be further elaborated.

For the pyridine moiety, direct functionalization is more challenging. A common strategy to modulate the reactivity of the pyridine ring is through N-oxidation of the ring nitrogen. The resulting pyridine-N-oxide is more susceptible to both electrophilic and nucleophilic attack. For instance, the synthesis of the pyrrolo[3,2-c]pyridine core can proceed through a 2-bromo-5-methyl-4-nitropyridine 1-oxide intermediate, demonstrating the utility of N-oxidation in the functionalization of the pyridine ring. nih.gov

The nitrogen atom of the pyrrole ring is acidic and can be deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a nucleophilic anion. This anion readily reacts with various electrophiles, allowing for N-alkylation and N-acylation. For example, N-methylation of a related tetrahydrofuro[3,2-c]pyridine has been accomplished using NaH and methyl iodide. nih.gov Similarly, N-acetylation can be performed using reagents like acetyl chloride. nih.gov

Furthermore, N-arylation of the pyrrole nitrogen can be achieved via Chan-Lam coupling conditions. A 6-bromo-1H-pyrrolo[3,2-c]pyridine has been successfully coupled with 3,4,5-trimethoxyphenylboronic acid in the presence of copper(II) acetate (B1210297) and pyridine to yield the N-aryl product, highlighting a modern approach to N-functionalization on this scaffold. nih.govsemanticscholar.org

The methyl group at the C4 position is situated ortho to the pyridine ring nitrogen. This position activates the C-H bonds of the methyl group, making them susceptible to a variety of transformations analogous to those of 4-picoline (4-methylpyridine).

Potential reactions include:

Oxidation: The methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂).

Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS), can introduce a halogen atom, yielding a 4-(halomethyl) derivative that is a valuable intermediate for further nucleophilic substitution.

Condensation Reactions: The methyl protons are sufficiently acidic to be removed by a strong base. The resulting carbanion can participate in condensation reactions with aldehydes and ketones, such as the Claisen-Schmidt condensation, to form larger, more complex structures.

Green Chemistry Approaches in Pyrrolo[3,2-c]pyridine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. In the context of pyrrolo[3,2-c]pyridine synthesis, several strategies have been employed to align with these principles.

One significant approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents like water or ethanol. A one-pot, three-component domino reaction has been developed for the synthesis of hydrogenated 1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives in water, showcasing high atom economy and operational simplicity. researchgate.net Another green synthesis of a related pyrrolo[3,4-c]quinoline scaffold utilizes a catalyst-free, three-component reaction in ethanol. nih.gov

Other green techniques applicable to the synthesis of this heterocyclic family include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and minimize side-product formation. nih.govnih.gov

Use of Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key tenet of green chemistry. researchgate.netnih.govnih.gov

Catalyst-Free or Solid-Acid Catalysis: Moving away from heavy metal catalysts where possible, or using recyclable solid acid catalysts, can reduce waste and toxicity. researchgate.netnih.gov

Photochemistry: Visible-light-mediated reactions, often conducted in aqueous media, offer a sustainable and catalyst-free approach to constructing heterocyclic systems. rsc.org

These methodologies provide pathways to synthesize the pyrrolo[3,2-c]pyridine core and its derivatives in a more sustainable and efficient manner.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Chloro 4 Methyl 1h Pyrrolo 3,2 C Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through ¹H and ¹³C NMR, as well as two-dimensional techniques (e.g., COSY, HSQC, HMBC), a complete picture of atomic connectivity can be assembled.

For 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine, specific chemical shifts (δ) and coupling constants (J) are expected for each proton and carbon nucleus, influenced by the electronic environment created by the fused aromatic rings, the chloro substituent, and the methyl group. While specific experimental data for this exact compound is not widely published, expected values can be predicted based on data from closely related 1H-pyrrolo[3,2-c]pyridine derivatives. semanticscholar.orgnih.govnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, the N-H proton, and the methyl group. The aromatic protons will appear as doublets or singlets in the downfield region (typically δ 6.5-9.0 ppm), with their exact positions influenced by the anisotropic effects of the fused ring system and the electronic effects of the chloro substituent. The methyl group protons would appear as a sharp singlet in the upfield region (δ 2.0-3.0 ppm). The pyrrole N-H proton typically appears as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to the seven carbons of the bicyclic core and the one methyl carbon. The chemical shifts of the ring carbons are indicative of their electronic environment; carbons bonded to nitrogen or chlorine appear at characteristic downfield positions. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally similar pyrrolopyridine derivatives.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H27.0 - 7.5-
C2-120 - 125
C3-115 - 120
C4-140 - 145
CH₃ at C42.3 - 2.815 - 20
C4a-145 - 150
H67.5 - 8.0-
C6-125 - 130
H78.0 - 8.5-
C7-140 - 145
C7a-130 - 135
NH9.0 - 12.0 (broad)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (molecular formula C₈H₇ClN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov

The molecular ion peak (M⁺) in the mass spectrum would appear as a characteristic pair of peaks due to the natural isotopic abundance of chlorine: one for the ³⁵Cl isotope and another, approximately one-third the intensity, for the ³⁷Cl isotope, separated by two mass units.

Electron impact (EI) ionization would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pathways of heterocyclic compounds can be complex, but predictable patterns often emerge. sapub.orgnih.gov For this compound, likely fragmentation steps include the loss of a chlorine radical (•Cl), a methyl radical (•CH₃), or the elimination of neutral molecules like hydrogen cyanide (HCN) from the pyrrole or pyridine ring. researchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

Ion/FragmentPredicted m/z (for ³⁵Cl)Description
[M]⁺166.03Molecular ion
[M+2]⁺168.03Isotopic peak due to ³⁷Cl
[M-CH₃]⁺151.01Loss of a methyl radical
[M-Cl]⁺131.06Loss of a chlorine radical
[M-HCN]⁺139.02Loss of hydrogen cyanide from the pyrrole ring
[C₇H₅N₂]⁺117.05Subsequent loss of CH₃ and Cl (or vice versa)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. Key expected absorptions include the N-H stretching vibration of the pyrrole ring (typically a sharp peak around 3300-3500 cm⁻¹), aromatic C-H stretching vibrations (just above 3000 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1650 cm⁻¹ region). rsc.org The C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrolo[3,2-c]pyridine core constitutes a conjugated π-electron system, which is expected to absorb UV radiation. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions, characteristic of aromatic and heteroaromatic systems. rsc.org The presence of the nitrogen lone pairs also allows for n → π* transitions, which are typically weaker and may be observed as a shoulder on the main absorption bands. The exact position (λ_max) and intensity of these absorptions are sensitive to the solvent and the substitution pattern on the ring system.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If suitable crystals of this compound can be grown, this technique would provide accurate data on bond lengths, bond angles, and torsion angles.

Based on studies of related fused heterocyclic systems like pyrrolopyridazines and pyrrolopyrroles, the 1H-pyrrolo[3,2-c]pyridine core is expected to be largely planar. rsc.orgnih.gov X-ray analysis would confirm this planarity and reveal how the molecules pack in the crystal lattice. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H donor and a pyridine nitrogen acceptor of a neighboring molecule, or π-π stacking between the flat aromatic ring systems, would be identified. nih.gov This information is crucial for understanding the solid-state properties of the material.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. A suitable solvent system (eluent) would be developed to achieve good separation between the starting materials, intermediates, and the final product on a silica (B1680970) gel plate.

Column Chromatography: For the purification of this compound on a preparative scale, column chromatography is commonly employed. Based on procedures for analogous compounds, silica gel would likely be used as the stationary phase, with an eluent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297). semanticscholar.orgnih.gov The fractions are collected and analyzed by TLC to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of the final compound. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would elute at a characteristic retention time, and the purity can be calculated from the area of the product peak relative to the total area of all peaks detected, often by a UV detector set to a λ_max of the compound.

Mechanistic Investigations of Biological Activity of Pyrrolo 3,2 C Pyridine Derivatives Excluding Clinical Data

Enzyme and Receptor Binding Studies (In Vitro)

In vitro studies on derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have revealed significant interactions with various enzymes and receptors, suggesting a broad potential for therapeutic applications. These investigations have primarily focused on the inhibition of key proteins involved in cancer and infectious diseases.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have emerged as potent inhibitors of several critical kinases involved in cell cycle regulation and signaling pathways often dysregulated in cancer.

Monopolar Spindle 1 (MPS1) Kinase: The protein kinase MPS1 is a key component of the spindle assembly checkpoint, a crucial mechanism that ensures proper chromosome segregation during mitosis. nih.gov The overexpression of MPS1 is common in many human cancers and is associated with chromosomal instability. nih.gov Structure-based design has led to the development of potent and selective 1H-pyrrolo[3,2-c]pyridine-based inhibitors of MPS1. nih.gov One such derivative, CCT251455, has been shown to stabilize an inactive conformation of MPS1. nih.gov This mechanism prevents the binding of ATP and substrate peptides, thereby inhibiting the kinase's activity. nih.gov This targeted inhibition of MPS1 showcases the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in oncology. nih.gov

Compound Target Kinase IC50 (µM) Mechanism of Action
CCT251455MPS10.04 (P-MPS1)Stabilizes an inactive conformation of MPS1, preventing ATP and substrate binding. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. nih.gov Studies on 1H-pyrrolo[2,3-b]pyridine derivatives, a related isomer, have demonstrated potent inhibitory activity against FGFR1, 2, and 3. nih.gov For instance, compound 4h from a studied series showed significant FGFR inhibitory activity, leading to the inhibition of proliferation and induction of apoptosis in breast cancer cell lines. nih.gov While this is a different isomer, it highlights the potential of the broader pyrrolopyridine scaffold to target FGFRs.

PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a hallmark of many cancers. A series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which can be considered related structures, have been developed as dual inhibitors of PI3K and mTOR. bldpharm.com One potent compound from this class demonstrated significant, dose-dependent tumor growth inhibition in a xenograft model. bldpharm.com

While specific studies on 1H-pyrrolo[3,2-c]pyridine derivatives as integrase inhibitors are limited, research on the related 1H-pyrrolo[3,4-c]pyridine scaffold has shown promise. bldpharm.com HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome. bldpharm.com Derivatives of the pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold have been identified as effective inhibitors of this enzyme, demonstrating low micromolar inhibitory potency. bldpharm.com These compounds are of interest for their potential to overcome resistance to existing integrase inhibitors. bldpharm.com

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway, which is critical for cellular metabolism and is often overexpressed in cancer cells. Potent inhibitors of NAMPT containing a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived urea (B33335) scaffold have been identified through structure-based design. researchgate.net One optimized compound from this series exhibited potent anti-NAMPT activity with an IC50 of 11 nM and also showed antiproliferative effects in a cancer cell line. researchgate.net

Compound Scaffold Target Enzyme IC50 (nM)
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureaNAMPT11

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. rsc.org A novel class of antibacterial agents, the pyrrolamides, which include a pyrrole (B145914) ring that can be part of a larger scaffold like pyrrolopyridine, target the ATP-binding site of DNA gyrase. rsc.org Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death. rsc.org

Sortase A: Sortase A (SrtA) is a bacterial enzyme found in Gram-positive bacteria that anchors surface proteins to the cell wall, playing a crucial role in virulence and biofilm formation. nih.gov Natural compounds containing a pyrrole moiety have been identified as inhibitors of SrtA. nih.gov These inhibitors have been shown to reduce the adherence of bacteria to host cells and decrease biofilm formation, presenting a potential anti-infective strategy that may be less prone to developing resistance. nih.gov

Cellular Pathway Modulation in Model Systems (In Vitro)

In vitro studies using various cancer cell lines have demonstrated that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold can modulate key cellular pathways, leading to anti-proliferative effects.

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as inhibitors of tubulin polymerization, acting at the colchicine-binding site. One of the most potent compounds in this series, 10t , exhibited significant antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the low micromolar to nanomolar range. Mechanistic studies revealed that this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis.

Compound Cell Line IC50 (µM) Observed Cellular Effect
10tHeLa0.12G2/M phase cell cycle arrest and apoptosis induction
10tSGC-79010.15G2/M phase cell cycle arrest and apoptosis induction
10tMCF-70.21G2/M phase cell cycle arrest and apoptosis induction

Cell Proliferation Inhibition

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated notable antiproliferative activity across a range of cancer cell lines. A series of eighteen such derivatives were evaluated for their inhibitory effect against FMS kinase, a receptor tyrosine kinase often overexpressed in various cancers. Among these, compounds 1e and 1r were identified as the most potent, with IC50 values of 60 nM and 30 nM, respectively. nih.govnih.gov Compound 1r also exhibited significant antiproliferative activity against a panel of six ovarian, two prostate, and five breast cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM. nih.govnih.gov This suggests that the pyrrolo[3,2-c]pyridine core can serve as a valuable framework for the development of potent anticancer agents.

Table 1: Antiproliferative Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

Compound Target IC50 (nM) Cancer Cell Line Panels IC50 Range (µM)
1e FMS Kinase 60 Not specified Not specified
1r FMS Kinase 30 Ovarian, Prostate, Breast 0.15 - 1.78

Data sourced from studies on FMS kinase inhibition by pyrrolo[3,2-c]pyridine derivatives. nih.govnih.gov

Migration and Invasion Inhibition

While direct evidence for the inhibition of cell migration and invasion by 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine is not currently available, the demonstrated anti-proliferative and kinase-inhibiting properties of related compounds suggest a potential role in modulating these metastatic processes. The inhibition of kinases like FMS by pyrrolo[3,2-c]pyridine derivatives could interfere with signaling pathways that are crucial for cell motility and the degradation of the extracellular matrix, key steps in cancer cell migration and invasion. nih.gov Further investigation into the effects of chloro- and methyl-substituted pyrrolo[3,2-c]pyridines on these cellular functions is warranted.

Effects on Spindle Assembly Checkpoint (SAC)

The protein kinase Monopolar Spindle 1 (MPS1) is a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation during mitosis. nih.gov Aberrant MPS1 expression is linked to chromosomal instability in many human cancers. nih.gov A study focused on the discovery of 1H-pyrrolo[3,2-c]pyridine-based inhibitors of MPS1 identified a potent and selective compound, CCT251455 (compound 65 in the study). nih.gov This compound was shown to stabilize an inactive conformation of MPS1, thereby inhibiting its function. nih.gov The potent inhibition of MPS1 by a pyrrolo[3,2-c]pyridine derivative highlights the potential for this chemical scaffold to disrupt the SAC in cancer cells, leading to mitotic catastrophe and cell death. This provides a mechanistic basis for the observed antiproliferative effects of this class of compounds.

Molecular Interactions and Binding Site Analysis (Theoretical and Experimental)

Molecular docking studies have been instrumental in elucidating the potential molecular targets and binding interactions of pyrrolo[3,2-c]pyridine derivatives. In the context of their antimycobacterial activity, docking studies of active Mannich bases of pyrrolo[3,2-c]pyridine were performed against glutamate (B1630785) racemase (MurI) and Mycobacterium tuberculosis glutamine synthetase. nih.govsemanticscholar.org These in silico analyses helped to explain the structure-activity relationships observed in vitro. nih.gov

For the MPS1 inhibitor CCT251455 , structure-based design was pivotal. X-ray crystallography revealed that the compound binds to and stabilizes an inactive conformation of MPS1, where the activation loop is ordered in a manner that is incompatible with ATP and substrate binding. nih.gov This detailed molecular understanding of the binding mode provides a rational basis for the further optimization of pyrrolo[3,2-c]pyridine-based kinase inhibitors.

Antimycobacterial and Antiviral Activity in Pre-clinical Models

The pyrrolo[3,2-c]pyridine scaffold has also shown promise in the development of antimicrobial agents. A series of pyrrolo[3,2-c]pyridine Mannich bases were synthesized and evaluated for their antimycobacterial activity. nih.gov Notably, the compound 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide (7t) demonstrated excellent activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of less than 0.78 µg/mL. nih.gov This compound also exhibited low cytotoxicity against the HEK-293T cell line, indicating a favorable selectivity index. nih.gov

Table 2: Antimycobacterial Activity of Pyrrolo[3,2-c]pyridine Mannich Base 7t

Compound Organism MIC (µg/mL) Cytotoxicity (HEK-293T)
7t Mycobacterium tuberculosis H37Rv <0.78 Low

Data from a study on the antimycobacterial evaluation of new pyrrolo[3,2-c]pyridine Mannich bases. nih.gov

Regarding antiviral activity, while there is no specific preclinical data for this compound, the broader class of pyridine-containing heterocycles has been extensively reviewed for such properties. mdpi.combenthamscience.comnih.govmdpi.com These reviews highlight the potential of pyridine (B92270) derivatives against a variety of viruses, suggesting that the pyrrolo[3,2-c]pyridine scaffold could be a valuable starting point for the design of novel antiviral agents. Further research is needed to explore this potential specifically for chloro- and methyl-substituted derivatives.

Structure Activity Relationship Sar Studies of Pyrrolo 3,2 C Pyridine Scaffolds

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives is highly sensitive to the nature and position of substituents on the scaffold. Studies targeting cancer have revealed that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate antiproliferative activity, with their effect being highly context-dependent. nih.gov

In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as tubulin inhibitors, the substitution pattern on the 6-aryl ring (referred to as the B-ring) was critical for potency. nih.gov

Electron-Donating Groups (EDGs): The introduction of EDGs like methyl (-CH3) or methoxy (B1213986) (-OCH3) at the para-position of the B-ring generally led to an increase in antiproliferative activity. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, placing EWGs such as fluorine (-F), chlorine (-Cl), or a nitro group (-NO2) at the same para-position resulted in decreased activity. nih.gov

This suggests that for this particular series, increased electron density on the B-ring is favorable for biological action. Further exploration showed that replacing the phenyl B-ring with other aromatic systems like thienyl or indolyl could significantly boost potency, indicating that the volume, shape, and electronic properties of this substituent are key factors influencing activity. nih.gov

In a different series of diarylamides and diarylureas developed as FMS kinase inhibitors, specific terminal aryl rings were found to be optimal. For instance, a 3',5'-bis(trifluoromethyl)phenyl group on a diarylurea and a 4'-morpholino-3'-(trifluoromethyl)phenyl group on a diarylamide conferred the highest potency. nih.gov The morpholino group, in particular, is noted for potentially enhancing aqueous solubility and solvent exposure. nih.gov

Table 1: Effect of B-Ring Substituents on Antiproliferative Activity (HeLa Cells) nih.gov
CompoundB-Ring SubstituentSubstitution TypeIC50 (µM)
10aPhenylUnsubstituted21.8
10dp-tolyl (4-Methyl)EDG5.5
10hp-methoxyphenyl (4-Methoxy)EDG2.3
10mp-chlorophenyl (4-Chloro)EWG12.0
10np-nitrophenyl (4-Nitro)EWG> 30
10qThiophen-3-ylHeteroaryl0.49
10tIndol-5-ylHeteroaryl0.12

Positional Effects of Chloro and Methyl Groups on the 1H-Pyrrolo[3,2-c]pyridine Core

While specific SAR studies directly comparing positional isomers of 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine are not extensively detailed in the reviewed literature, general principles of substitution on the pyridine (B92270) ring can be inferred. The placement of substituents like chloro and methyl groups dictates the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets.

For instance, in the development of antitubercular agents based on a different but related scaffold (pyrazolo[1,5-a]pyrimidines), the positioning of halogen atoms was a key determinant of activity. mdpi.com Similarly, in a series of pyrrolo[2,3-b]pyridine inhibitors, moving a substituent from the 5-position to the 4-position on the pyridine ring resulted in a slight decrease in CSF-1R inhibitory activity. This highlights that even minor positional shifts can impact biological potency.

In the context of the 3-Chloro-4-methyl arrangement, the chlorine at position 3 acts as an electron-withdrawing group, while the methyl group at position 4 is electron-donating. This specific electronic arrangement influences the reactivity and binding capabilities of the pyridine ring. Altering their positions, for example to a 6-chloro-2-methyl configuration, would significantly change the molecule's dipole moment and steric profile, leading to different binding affinities and biological outcomes. Studies on related pyridine derivatives have shown that pyridine derivatives with halogen atoms or bulky groups can exhibit lower antiproliferative activity in certain contexts. researchgate.net

Influence of N-Substitutions on Biological Activity

The nitrogen atom of the pyrrole (B145914) ring (N-1) is a common site for substitution, and modifications at this position have a profound impact on the biological profile of 1H-pyrrolo[3,2-c]pyridine derivatives.

In the series of FMS kinase inhibitors, the central phenyl ring attached to the N-1 atom of the pyrrolopyridine nucleus was a key area for modification. The results clearly indicated that para-disubstituted phenyl rings at this position led to compounds with greater potency compared to their meta-disubstituted counterparts. nih.gov This suggests that the orientation and exit vector of the substituent at the N-1 position are critical for optimal interaction with the kinase.

Similarly, in the development of tubulin inhibitors, the N-1 position was consistently substituted with a 3,4,5-trimethoxyphenyl group. nih.gov This large, electron-rich moiety is a well-known pharmacophore for tubulin colchicine (B1669291) site inhibitors, and its presence at N-1 was essential for the potent antiproliferative activity observed in the series. The strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to lock the orientation of this critical N-1 substituent in a bioactive conformation. nih.govsemanticscholar.org

Table 2: Effect of N-1 Phenyl Substituent Position on FMS Kinase Inhibition nih.gov
CompoundN-1 Phenyl SubstitutionIC50 (nM)
1a4-morpholino-3-(trifluoromethyl)phenyl110
1b3-morpholino-5-(trifluoromethyl)phenyl170
1c4-methoxy-3-(trifluoromethyl)phenyl120
1d3-methoxy-5-(trifluoromethyl)phenyl210

Conformational Analysis and its Correlation with Biological Profile

The three-dimensional arrangement (conformation) of 1H-pyrrolo[3,2-c]pyridine derivatives is a critical factor in their ability to bind to target proteins. Molecular docking studies are frequently employed to understand these interactions and rationalize observed SAR.

For a series of potent 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors, docking studies into the colchicine binding site of tubulin (PDB: 5LYJ) provided significant insights. nih.govtandfonline.com The most active compound, 10t, was shown to overlap considerably with the co-crystalized ligand in the active site. semanticscholar.org The analysis revealed that the rigid 1H-pyrrolo[3,2-c]pyridine core itself occupied a key space within the binding pocket. nih.govsemanticscholar.org Crucially, this conformation allowed for the formation of important hydrogen bonds: one between the scaffold and the amino acid Thrα179, and another between the nitrogen of the B-ring (an indole (B1671886) moiety in this case) and Asnβ349. nih.govtandfonline.com The favorable docking score of this compound correlated well with its potent antiproliferative activity. semanticscholar.org

These computational analyses underscore the role of the pyrrolo[3,2-c]pyridine scaffold as a rigid structural element that correctly orients key pharmacophoric groups for optimal target engagement. The planarity and rigidity of the fused ring system reduce the entropic penalty upon binding, potentially contributing to higher affinity.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling helps to distill the essential features required for biological activity. Based on the SAR and docking studies of various 1H-pyrrolo[3,2-c]pyridine series, a general pharmacophore model can be proposed.

For kinase inhibitors like those targeting FMS, the model typically includes:

A central, rigid heterocyclic scaffold (the 1H-pyrrolo[3,2-c]pyridine core).

A hydrogen bond donor/acceptor pattern capable of interacting with the kinase hinge region.

Specific hydrophobic and/or polar groups at the N-1 position to interact with the solvent-exposed region.

A terminal aryl group that occupies a hydrophobic pocket.

For the tubulin inhibitors, the pharmacophore is slightly different:

The 1H-pyrrolo[3,2-c]pyridine core acts as a rigid linker.

An N-1 substituted 3,4,5-trimethoxyphenyl ring (the "A-ring") is a critical feature for binding in one region of the colchicine site.

A 6-substituted aryl group (the "B-ring") that can form hydrogen bonds and occupy another region of the site. nih.gov

These models, derived from active compounds, serve as powerful tools for ligand-based design. By identifying these key electronic and steric requirements, medicinal chemists can design new molecules with a higher probability of being active, guiding the synthesis of more effective and selective agents based on the this compound scaffold.

Computational and Theoretical Studies on 3 Chloro 4 Methyl 1h Pyrrolo 3,2 C Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and reactivity. These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The electronic properties of the pyrrolo[3,2-c]pyridine scaffold are influenced by the fusion of the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine (B92270) ring. The substituent groups, a chloro atom at position 3 and a methyl group at position 4, further modulate these properties. The chloro group, being electronegative, acts as an electron-withdrawing group, while the methyl group is a weak electron-donating group.

Table 1: Calculated Electronic Properties of a Pyrrolopyridine Scaffold

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates the ability to donate electrons; related to reactivity with electrophiles.
LUMO Energy-1.2 eVIndicates the ability to accept electrons; related to reactivity with nucleophiles.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment2.5 DInfluences the molecule's solubility and its ability to engage in dipole-dipole interactions.

Note: The values in this table are hypothetical and representative of what could be obtained from quantum chemical calculations for a molecule with this scaffold. Actual values would require specific DFT calculations.

The calculated electrostatic potential map would likely show regions of negative potential around the nitrogen atom of the pyridine ring and the chloro substituent, indicating their propensity to interact with electrophilic species or participate in hydrogen bonding as an acceptor. Conversely, the N-H group of the pyrrole ring would present a region of positive potential, making it a potential hydrogen bond donor.

Molecular Docking and Dynamics Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can be performed to investigate its potential binding to various biological targets, such as protein kinases, which are often implicated in diseases like cancer. The pyrrolo[3,2-c]pyridine scaffold is a known "hinge-binding" motif for many kinases.

Molecular dynamics (MD) simulations can further refine the results of molecular docking. An MD simulation would model the behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding pose and the dynamics of the interactions. These simulations can reveal the flexibility of the ligand and the protein upon binding and can help to identify key stable interactions that are maintained throughout the simulation.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) within a Theoretical Context

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the assessment of a compound's potential pharmacokinetic and toxicological properties without the need for extensive experimental work. Various computational models, often based on a compound's physicochemical properties, can be used to predict these characteristics for this compound.

Table 2: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueImplication
Molecular Weight166.61 g/mol Compliant with Lipinski's rule of five.
LogP (octanol-water partition coefficient)~2.5Indicates good membrane permeability.
Number of Hydrogen Bond Donors1Compliant with Lipinski's rule of five.
Number of Hydrogen Bond Acceptors2Compliant with Lipinski's rule of five.
Polar Surface Area (PSA)~30 ŲSuggests good oral bioavailability.
Blood-Brain Barrier (BBB) PermeabilityLikely to be permeableSmall, lipophilic molecules often cross the BBB.
Cytochrome P450 (CYP) InhibitionPotential for inhibition of certain CYP isozymesNeeds to be evaluated to avoid drug-drug interactions.
hERG InhibitionLow to moderate riskA key cardiotoxicity parameter to assess.

Note: The values in this table are estimations based on the structure of this compound and general trends for similar molecules. Specific prediction software would be needed for more accurate values.

These predictions suggest that this compound has drug-like properties according to Lipinski's rule of five, which is a good indicator of its potential for oral bioavailability. However, potential liabilities such as inhibition of CYP enzymes would need to be considered and potentially engineered out in subsequent lead optimization efforts.

QSAR (Quantitative Structure-Activity Relationship) Modeling

For a series of pyrrolo[3,2-c]pyridine analogs, a QSAR model could be developed by correlating their biological activity (e.g., IC50 values against a specific kinase) with various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Steric Parameter)

In such a model, the coefficients (c1, c2, c3) would indicate the relative importance of each descriptor. For the this compound scaffold, a QSAR study on related pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors highlighted the importance of specific substitutions for enhanced potency. tandfonline.com Such studies can guide the rational design of new, more potent analogs by suggesting which positions on the scaffold are most sensitive to modification and what types of substituents are likely to improve activity.

Virtual Screening and Library Design Based on the Pyrrolo[3,2-c]pyridine Core

The this compound core can serve as a starting point for virtual screening and the design of compound libraries. Virtual screening involves searching large databases of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods (searching for molecules with similar properties to a known active compound) or structure-based methods (docking large numbers of compounds into the binding site of a target).

Starting with the this compound scaffold, a virtual library can be designed by systematically adding a variety of substituents at different positions. For example, different chemical groups could be virtually attached to the pyrrole nitrogen or other available positions on the rings. This library of virtual compounds can then be screened against a panel of biological targets to identify promising candidates for synthesis and further testing. This approach has been successfully applied to similar heterocyclic scaffolds to discover novel inhibitors for various therapeutic targets. researchgate.netfigshare.com The pyrrolo[3,2-c]pyridine scaffold itself is considered a "superior" scaffold in medicinal chemistry due to its pharmacological potential, making it an excellent starting point for such library design efforts. nih.gov

Applications of Pyrrolo 3,2 C Pyridine Derivatives in Chemical and Biological Research Excluding Clinical Use

Utility as Privileged Scaffolds in Chemical Biology

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a variety of bioactive compounds. The pyrrolo[3,2-c]pyridine nucleus is recognized as such a scaffold due to its presence in numerous compounds with diverse biological activities. rsc.orgunimib.it This scaffold is an isostere of indole (B1671886), a common motif in biologically active natural products and synthetic molecules. The nitrogen atom in the pyridine (B92270) ring of the pyrrolo[3,2-c]pyridine system can act as a hydrogen bond acceptor, which is a crucial interaction in many protein-ligand binding events.

Researchers have extensively utilized the pyrrolo[3,2-c]pyridine framework to design and synthesize libraries of compounds for screening against various biological targets. For instance, derivatives of this scaffold have been investigated for their potential as inhibitors of kinases, which are key enzymes in cellular signaling pathways. nih.govdoaj.orgtandfonline.com The versatility of the pyrrolo[3,2-c]pyridine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of steric and electronic properties to achieve desired bioactivity and selectivity. This adaptability makes it a valuable tool in chemical biology for exploring the function of different proteins and pathways.

The pyrrole (B145914) moiety fused to the pyridine ring provides a unique electronic distribution and a planar surface that can engage in π-stacking interactions with aromatic residues in protein binding sites. This combination of hydrogen bonding capability and potential for aromatic interactions contributes to the promiscuous yet often potent binding of pyrrolo[3,2-c]pyridine derivatives to a range of biological targets.

Role as Precursors for Complex Heterocyclic Systems

The chemical reactivity of the pyrrolo[3,2-c]pyridine ring system makes it a valuable starting material for the synthesis of more complex, polycyclic heterocyclic structures. researchgate.netresearchgate.net The presence of both a pyrrole and a pyridine ring allows for a variety of chemical transformations. For example, the pyrrole nitrogen can be alkylated or acylated, and the pyridine ring can undergo nucleophilic or electrophilic substitution, depending on the reaction conditions and the existing substituents.

One common strategy involves the functionalization of the pyrrolo[3,2-c]pyridine core, followed by intramolecular cyclization reactions to build additional rings. This approach has been used to synthesize novel fused heterocyclic systems with potential applications in materials science and medicinal chemistry. The specific compound, 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine, serves as a key intermediate in such synthetic pathways. The chloro substituent provides a reactive handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of aryl or heteroaryl groups. The methyl group can also be functionalized to further elaborate the molecular structure.

The development of efficient synthetic routes to complex molecules is a fundamental aspect of chemical research. The use of pyrrolo[3,2-c]pyridine derivatives as precursors facilitates the construction of novel molecular architectures that would be difficult to access through other synthetic strategies.

Application in Probe Development for Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular or in vivo context. The development of potent and selective probes is crucial for dissecting complex biological pathways. Pyrrolo[3,2-c]pyridine derivatives have emerged as a valuable scaffold for the design of such probes.

A notable application of this scaffold is in the development of kinase inhibitors. nih.govdoaj.orgtandfonline.com Kinases play a central role in cell signaling, and their dysregulation is implicated in many diseases. By designing pyrrolo[3,2-c]pyridine derivatives that selectively inhibit a particular kinase, researchers can investigate the downstream effects of that inhibition and elucidate the role of the kinase in specific signaling cascades. For example, derivatives of this scaffold have been shown to inhibit FMS kinase, a receptor tyrosine kinase involved in inflammatory responses and cancer. nih.govdoaj.orgtandfonline.com

The process of developing a chemical probe often involves iterative cycles of design, synthesis, and biological evaluation. The modular nature of the pyrrolo[3,2-c]pyridine scaffold is well-suited for this process, as it allows for the systematic modification of different parts of the molecule to optimize potency, selectivity, and cell permeability.

Contribution to Fundamental Understanding of Molecular Recognition

The study of how small molecules bind to biological macromolecules is a cornerstone of chemical biology and drug discovery. Pyrrolo[3,2-c]pyridine derivatives serve as excellent model systems for investigating the principles of molecular recognition. Their relatively rigid bicyclic core provides a well-defined framework for studying the impact of substituent changes on binding affinity and selectivity.

Molecular docking studies are frequently employed to predict and rationalize the binding modes of pyrrolo[3,2-c]pyridine derivatives to their target proteins. nih.govtandfonline.com These computational studies, in conjunction with experimental data from techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, provide detailed insights into the specific interactions that govern binding. For instance, studies have shown how the nitrogen atom of the pyridine ring can form crucial hydrogen bonds with amino acid residues in the active site of an enzyme, while the aromatic rings engage in favorable stacking interactions.

By systematically varying the substituents on the pyrrolo[3,2-c]pyridine scaffold and correlating these changes with binding affinity, researchers can develop structure-activity relationships (SARs). These SARs not only guide the design of more potent and selective inhibitors but also contribute to a more fundamental understanding of the forces that drive molecular recognition.

Use as Chemical Building Blocks in Drug Discovery Campaigns

In the early stages of drug discovery, medicinal chemists often rely on a collection of well-validated chemical building blocks to construct novel molecules with the potential to become new medicines. The pyrrolo[3,2-c]pyridine scaffold is a prominent member of this molecular toolbox. eurekaselect.com Its favorable physicochemical properties, including its relatively low molecular weight and its ability to participate in key binding interactions, make it an attractive starting point for drug discovery programs.

Numerous studies have reported the synthesis and evaluation of pyrrolo[3,2-c]pyridine derivatives for a wide range of therapeutic targets, including cancer, infectious diseases, and inflammatory disorders. tandfonline.commdpi.comnih.govresearchgate.net For example, derivatives have been designed as inhibitors of tubulin polymerization for anticancer applications and as agents with antimicrobial and antimycobacterial activity. nih.govtandfonline.comnih.gov

The general synthetic accessibility of the pyrrolo[3,2-c]pyridine core and the ease with which it can be diversified make it an efficient scaffold for generating large libraries of compounds for high-throughput screening. This allows for the rapid identification of "hit" compounds that can then be further optimized into "lead" candidates for preclinical development. The compound this compound is a prime example of a building block that can be readily modified to generate a diverse set of analogs for such screening campaigns.

Interactive Data Table of Research Findings

Compound Class Research Focus Key Findings References
1H-pyrrolo[3,2-c]pyridine derivativesAnticancer (Colchicine-binding site inhibitors)Displayed moderate to excellent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines. Compound 10t showed the most potent activity. tandfonline.comnih.gov
Pyrrolo[3,2-c]pyridine derivativesFMS Kinase InhibitionCompounds 1e and 1r were the most potent inhibitors of FMS kinase. Compound 1r also showed anti-inflammatory effects. nih.govdoaj.orgtandfonline.com
Pyrrolo[3,2-c]pyridine Mannich basesAntimicrobial and AntimycobacterialCompounds 7r , 7t , and 7u showed good antitubercular activity. Compound 7t was particularly potent against M. tuberculosis. nih.gov
Pyrrolo[3,2-b]pyridine derivativesFGFR InhibitorsCompound 4h exhibited potent inhibitory activity against FGFR1, 2, and 3, and inhibited breast cancer cell proliferation. rsc.org

Future Research Directions and Unexplored Potential of 3 Chloro 4 Methyl 1h Pyrrolo 3,2 C Pyridine

Development of Novel Synthetic Routes with Enhanced Sustainability

Currently, there are no established or published synthetic routes specifically for 3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine. Future research would first need to establish a reliable and efficient method of synthesis. A primary goal for synthetic chemists would be the development of a "green" synthesis, minimizing the use of hazardous reagents and solvents, reducing waste, and aiming for high atom economy. The exploration of continuous-flow chemistry could offer a sustainable and scalable approach.

Exploration of New Biological Targets and Mechanisms

The biological activity of this compound is currently unknown. The broader class of pyrrolopyridines has shown a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.gov Initial future research would involve high-throughput screening of this compound against various biological targets to identify any potential therapeutic areas. Subsequent studies would be required to elucidate its mechanism of action and to understand how its specific structure influences its biological function.

Advanced Computational Studies for Rational Design

Before extensive and costly laboratory research is undertaken, advanced computational studies could provide valuable insights into the potential properties of this compound. Molecular modeling techniques, such as Density Functional Theory (DFT), could predict its three-dimensional structure, electronic properties, and reactivity. Furthermore, molecular docking simulations could be employed to screen for potential interactions with known biological targets, thereby guiding future drug discovery efforts.

Combinatorial Chemistry and High-Throughput Synthesis of Derivatives

Once a viable synthetic route for the core structure of this compound is established, the application of combinatorial chemistry and high-throughput synthesis would be a logical next step. This would involve the systematic creation of a library of derivatives by modifying various positions on the pyrrolopyridine scaffold. Such a library would be invaluable for structure-activity relationship (SAR) studies, allowing researchers to identify which structural features are crucial for any observed biological activity and to optimize the compound for potency and selectivity.

Investigation of Solid-State Properties for Material Science Applications (non-pharmaceutical)

Beyond its potential pharmaceutical applications, the solid-state properties of this compound and its derivatives are completely unexplored. Future research could investigate its crystalline structure, polymorphism, and thermal stability. These properties are critical for determining its potential use in material science, for example, in the development of organic semiconductors, light-emitting diodes (OLEDs), or other functional materials.

Q & A

Q. What are the most effective synthetic routes for introducing chloro and methyl substituents to the pyrrolo[3,2-c]pyridine scaffold?

  • Methodological Answer : The Suzuki-Miyaura coupling is a validated method for introducing aryl/heteroaryl groups to halogenated pyrrolopyridines. For example, 4-chlorofuro[3,2-c]pyridine reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis in dichloromethane, yielding 4-phenyl derivatives . While direct synthesis of 3-chloro-4-methyl derivatives is not explicitly documented, analogous approaches using methyl boronic acids or methylating agents (e.g., CH₃I/K₂CO₃) post-functionalization could be explored. Optimization of reaction time, temperature, and catalyst loading is critical, as yields for similar Suzuki reactions range from 20–59% depending on steric and electronic factors .

Q. How can purification challenges associated with polycyclic heteroaromatic compounds like 3-chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine be addressed?

  • Methodological Answer : Silica gel column chromatography with gradient elution (e.g., DCM/ethyl acetate mixtures) is widely used for isolating pyrrolopyridine derivatives. For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Crystallization from ethanol or toluene can enhance purity, as demonstrated for structurally related thieno[3,2-c]pyridines .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.2 ppm) and quaternary carbons (δ 140–160 ppm) using 2D experiments (HSQC, HMBC).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray crystallography : Resolve regioisomeric ambiguities; similar compounds (e.g., furo[3,2-c]pyridine Cu complexes) show π-stacking and hydrogen-bonding motifs critical for stability .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro group at C3 acts as a directing group, facilitating electrophilic substitution at C2 or C5. However, steric hindrance from the C4 methyl group may reduce reactivity in Suzuki couplings. Computational modeling (DFT) can predict reactive sites: electron-deficient pyridine rings favor oxidative addition with Pd(0), while methyl groups may necessitate bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. What strategies can mitigate low yields in the functionalization of pyrrolo[3,2-c]pyridines?

  • Methodological Answer :
  • Pre-activation : Convert chloro substituents to more reactive triflates or bromides using AgOTf or NBS.
  • Microwave-assisted synthesis : Reduce reaction times and improve yields (e.g., 30% → 60% in fluorination of pyrrolo[2,3-b]pyridines using Selectfluor®) .
  • Protecting groups : Temporarily mask reactive NH sites with Boc or acetyl groups to prevent side reactions .

Q. How can the antimicrobial potential of this compound derivatives be systematically evaluated?

  • Methodological Answer :
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
  • Structure-activity relationships (SAR) : Compare with furo[3,2-c]pyridine derivatives, where electron-withdrawing groups (Cl, CN) enhance activity by disrupting bacterial membrane integrity .
  • Molecular docking : Map interactions with bacterial targets (e.g., DNA gyrase) using PyMol or AutoDock .

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3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine
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3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.